Diphenyl(propyl)sulfonium Tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl(propyl)sulfonium tetrafluoroborate is an organosulfur compound that belongs to the class of sulfonium salts. These compounds are characterized by a positively charged sulfur atom bonded to three organic groups and a counter anion, in this case, tetrafluoroborate. Sulfonium salts are known for their utility in organic synthesis, particularly as intermediates in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl(propyl)sulfonium tetrafluoroborate typically involves the reaction of diphenyl sulfide with a propyl halide in the presence of a silver tetrafluoroborate catalyst. The reaction is carried out under an inert atmosphere, often nitrogen, to prevent oxidation. The mixture is stirred at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of sulfonium salts like this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure complete reaction. The product is then purified through crystallization and drying under reduced pressure to obtain high purity crystals .
Chemical Reactions Analysis
Types of Reactions
Diphenyl(propyl)sulfonium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonium group can be substituted by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The compound can participate in redox reactions, where the sulfur atom changes its oxidation state.
Cyclization Reactions: It can undergo intramolecular cyclization to form cyclic sulfonium compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like sodium hydride, silver tetrafluoroborate, and various halides. The reactions are typically carried out in solvents such as dichloromethane, tetrahydrofuran, and nitromethane under controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions with nucleophiles can yield a variety of sulfonium derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
Diphenyl(propyl)sulfonium tetrafluoroborate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Catalysis: The compound acts as a catalyst in various organic reactions, including polymerization and oxidation.
Biological Studies: It is used in studies related to enzyme inhibition and protein modification.
Material Science: The compound is utilized in the development of new materials with unique properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of diphenyl(propyl)sulfonium tetrafluoroborate involves the interaction of the sulfonium group with various molecular targets. The positively charged sulfur atom can form strong bonds with nucleophilic sites on other molecules, facilitating reactions such as substitution and cyclization. The tetrafluoroborate anion helps stabilize the positive charge on the sulfur atom, making the compound more reactive .
Comparison with Similar Compounds
Similar Compounds
- Diphenyl(methyl)sulfonium Tetrafluoroborate
- Cyclopropyldiphenylsulfonium Tetrafluoroborate
- Ethyl(diphenyl)sulfonium Tetrafluoroborate
Uniqueness
Diphenyl(propyl)sulfonium tetrafluoroborate is unique due to its specific propyl group, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds with different alkyl groups, it may exhibit different reaction rates and selectivity in organic synthesis .
Properties
Molecular Formula |
C15H17BF4S |
---|---|
Molecular Weight |
316.2 g/mol |
IUPAC Name |
diphenyl(propyl)sulfanium;tetrafluoroborate |
InChI |
InChI=1S/C15H17S.BF4/c1-2-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15;2-1(3,4)5/h3-12H,2,13H2,1H3;/q+1;-1 |
InChI Key |
YCCGPHSFIDAWCH-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CCC[S+](C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.